molecular formula C6H9N3O B573460 3-Hydrazinyl-2-methoxypyridine CAS No. 160590-38-5

3-Hydrazinyl-2-methoxypyridine

Cat. No.: B573460
CAS No.: 160590-38-5
M. Wt: 139.158
InChI Key: CPJKUVZCSBKHKL-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methoxypyridine: is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, featuring a hydrazine group at the third position and a methoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-2-methoxypyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, 2-chloro-3-methoxypyridine can be reacted with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like ethanol, dioxane, and acetonitrile are commonly used, and the reactions are carried out at temperatures ranging from 0 to 150°C .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions with electrophiles like alkyl halides or acyl chlorides are common.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydrazinyl-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2-methoxypyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to interfere with biological pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 2-Hydrazinyl-3-methoxypyridine
  • 4-Hydrazinyl-2-methoxypyridine
  • 2-Hydrazinyl-4-methoxypyridine

Comparison: 3-Hydrazinyl-2-methoxypyridine is unique due to the specific positioning of the hydrazine and methoxy groups on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity. For example, 2-Hydrazinyl-3-methoxypyridine has the hydrazine group at the second position and the methoxy group at the third position, which may result in different chemical and biological properties compared to this compound .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJKUVZCSBKHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-2-methoxypyridine (5 g, 40.3 mmol) in 6N HCl (80 mL) was added dropwise a solution of NaNO2 (2.78 g, 40.3 mmol) in water (50 mL) at 0° C. After 30 min at this temperature, a solution of SnCl2.2H2O (22.72 g, 101 mmol) in 6N HCl (80 mL) was added dropwise at 0° C. The reaction mixture was stirred 90 min at 0° C. The reaction mixture was adjusted to pH˜10-11 with a solution of KOH 40% in water and extracted with EtOAc. The combined organic layers were washed with water, dried over Na2SO4 and evaporated under reduced pressure to afford the title product (4.97 g, 33.9 mmol, 84% yield) as red oil. tR: 0.31 min (LC-MS 2); ESI-MS: 140 [M+H]+ (LC-MS 2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.72 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

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